
2-(R)-Hydroxy-2-(o-chlorophenyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone is a compound that belongs to the class of cyclohexanones It is structurally characterized by the presence of a hydroxy group and an o-chlorophenyl group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chlorophenylmagnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The oxidation of this intermediate with potassium permanganate yields the corresponding hydroxyketone .
Industrial Production Methods
In industrial settings, the production of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone typically involves large-scale reactions using commercially available and safe materials. The process is optimized to ensure high yields and minimal use of toxic reagents. For example, the use of non-toxic bromine and the avoidance of corrosive acids in the dehydration step are some of the advantages of modern industrial methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The o-chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of anesthetics and analgesics.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in its anesthetic and analgesic effects. The compound also interacts with opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive calcium ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: A well-known anesthetic and analgesic with a similar cyclohexanone structure.
Norketamine: A metabolite of ketamine with similar pharmacological properties.
Dehydronorketamine: Another metabolite of ketamine with distinct biological activities .
Uniqueness
2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone is unique due to its specific structural features and the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a compound of significant interest in various research fields .
Propriétés
Formule moléculaire |
C12H13ClO2 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
(2R)-2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2/t12-/m1/s1 |
Clé InChI |
TXHGZWYEGMFTJB-GFCCVEGCSA-N |
SMILES isomérique |
C1CC[C@](C(=O)C1)(C2=CC=CC=C2Cl)O |
SMILES canonique |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


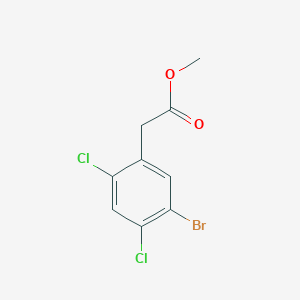
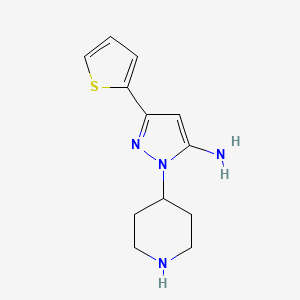
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
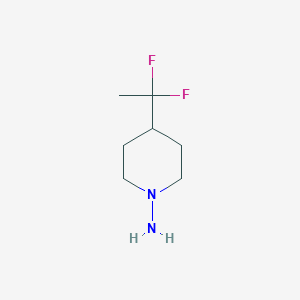
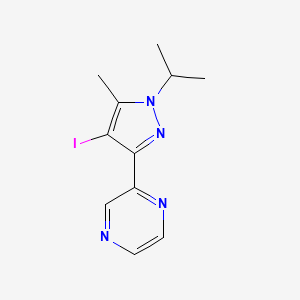
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
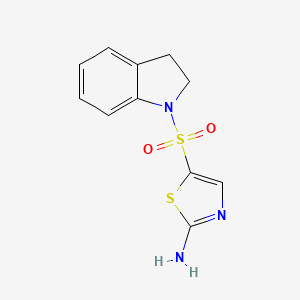





![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)

